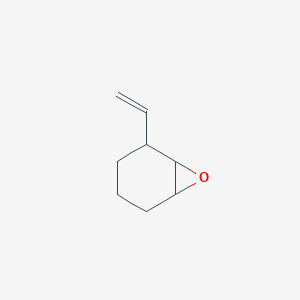

2-Vinylcyclohexene oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

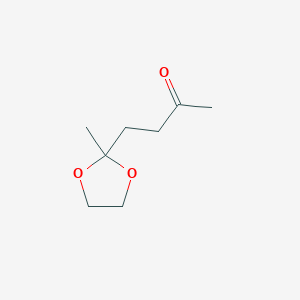

2-Vinylcyclohexene oxide (VCO) is a chemical compound that is widely used in scientific research applications. It is a reactive epoxide that is commonly used as a substrate for enzymes and as a building block for the synthesis of various organic compounds.

Scientific Research Applications

2-Vinylcyclohexene oxide is widely used in scientific research applications due to its reactivity and versatility. It is commonly used as a substrate for enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the metabolism of xenobiotics in the body. 2-Vinylcyclohexene oxide is also used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers.

Mechanism Of Action

The mechanism of action of 2-Vinylcyclohexene oxide is based on its reactivity as an epoxide. It can react with various biomolecules such as proteins, nucleic acids, and lipids, leading to the formation of covalent adducts. These adducts can alter the structure and function of the biomolecules, leading to various biochemical and physiological effects.

Biochemical and Physiological Effects

2-Vinylcyclohexene oxide has been shown to have various biochemical and physiological effects in vitro and in vivo. It can induce DNA damage, protein adduct formation, and oxidative stress, leading to cell death and tissue damage. 2-Vinylcyclohexene oxide has also been shown to have estrogenic and antiestrogenic effects, which can affect the reproductive system. However, the exact mechanisms of these effects are still not fully understood.

Advantages And Limitations For Lab Experiments

2-Vinylcyclohexene oxide has several advantages for lab experiments, including its reactivity, versatility, and availability. It can be used as a substrate for enzymes and as a building block for the synthesis of various organic compounds. However, 2-Vinylcyclohexene oxide also has some limitations, including its toxicity and potential side effects. Careful handling and proper safety precautions are necessary when working with 2-Vinylcyclohexene oxide.

Future Directions

There are several future directions for the research on 2-Vinylcyclohexene oxide. One direction is to further investigate the mechanisms of its biochemical and physiological effects. Another direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, the development of new synthetic methods for 2-Vinylcyclohexene oxide and its derivatives can expand its applications in various fields.

Synthesis Methods

The synthesis of 2-Vinylcyclohexene oxide is typically achieved through the epoxidation of 2-vinylcyclohexene using a peracid such as meta-chloroperbenzoic acid. The reaction proceeds through the formation of an intermediate epoxide that is highly reactive and can be used in various chemical reactions. The yield of 2-Vinylcyclohexene oxide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the concentration of the reagents.

properties

CAS RN |

123366-20-1 |

|---|---|

Product Name |

2-Vinylcyclohexene oxide |

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-ethenyl-7-oxabicyclo[4.1.0]heptane |

InChI |

InChI=1S/C8H12O/c1-2-6-4-3-5-7-8(6)9-7/h2,6-8H,1,3-5H2 |

InChI Key |

FDWQGNULGGFFDP-UHFFFAOYSA-N |

SMILES |

C=CC1CCCC2C1O2 |

Canonical SMILES |

C=CC1CCCC2C1O2 |

synonyms |

7-Oxabicyclo[4.1.0]heptane, 2-ethenyl- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

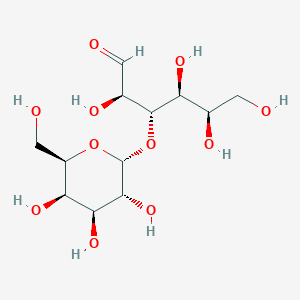

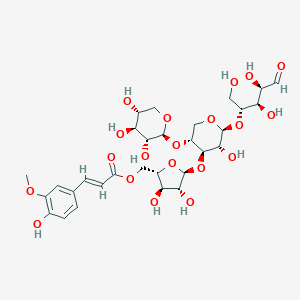

![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)

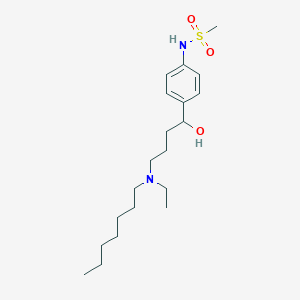

![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

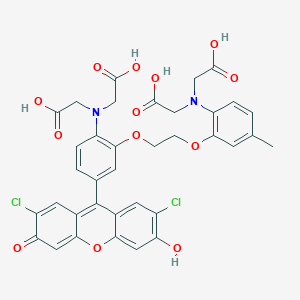

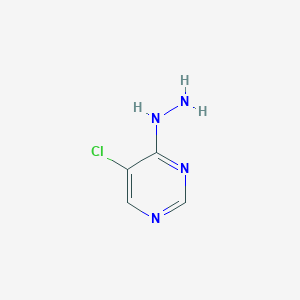

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)